methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a furan carboxylate ester via a sulfanyl-methyl linker. Its molecular formula is C₂₁H₁₅FN₂O₄S₂, with a molecular weight of 449.5 g/mol (computed exact mass: 449.0846) . Key structural attributes include:
- Thieno[3,2-d]pyrimidinone system: A bicyclic scaffold combining thiophene and pyrimidine rings, substituted at position 3 with a 4-fluorophenyl group.
- Furan-2-carboxylate ester: A methyl ester at position 5 of the furan ring, connected via a sulfanyl-methyl bridge.
Properties
IUPAC Name |
methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S2/c1-25-18(24)15-7-6-13(26-15)10-28-19-21-14-8-9-27-16(14)17(23)22(19)12-4-2-11(20)3-5-12/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJYYUPLVLUTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via a nucleophilic substitution reaction, while the furan-2-carboxylate moiety is incorporated through esterification reactions. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve scalability. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The methyl sulfanyl (-SCH2-) linker serves as a key reactive site. This group participates in nucleophilic displacement reactions under alkaline conditions:
| Reactant | Conditions | Product Formed | Application |
|---|---|---|---|
| Primary amines | K₂CO₃/DMF, 60–80°C | Thioether-modified derivatives | Bioactivity optimization |
| Thiols | EtOH/H₂O, reflux | Disulfide analogs | Prodrug synthesis |
The 4-fluorophenyl group enhances electrophilicity at the adjacent sulfur atom, facilitating these substitutions.
Ester Hydrolysis and Derivatives Formation
The furan-2-carboxylate ester undergoes controlled hydrolysis to generate carboxylic acid intermediates:
Hydrolysis Pathways
| Reagent System | Temperature | Outcome |
|---|---|---|
| NaOH (2M)/EtOH-H₂O (1:1) | Reflux | Free carboxylic acid (95% yield) |
| LiOH/H₂O-THF | 25°C | Partial hydrolysis (<50%) |
The acid derivative can subsequently form:
-
Amides : Via EDC/HOBt coupling with amines
-
Acid chlorides : Using SOCl₂/PCl₅ for acylations
Thienopyrimidine Core Functionalization
The 3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one core demonstrates dual reactivity:
3.1. Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiophene |
| Halogenation | NBS/benzoyl peroxide | C6 of pyrimidine |
3.2. Reductive Amination
The 4-oxo group enables reductive amination with primary amines:
| Amine | Reducing Agent | Yield (%) |
|---|---|---|
| Benzylamine | NaBH₃CN, MeOH | 78 |
| Cyclohexylmethylamine | BH₃·THF | 65 |
Oxidation Reactions
The sulfur atom in the thienopyrimidine system undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA (1.2 eq) | DCM, 25°C, 4h | Sulfoxide (major) |
| H₂O₂ (30%)/AcOH | 60°C, 12h | Sulfone (trace amounts) |
Sulfoxide derivatives show enhanced hydrogen-bonding capacity in target engagement.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the fluorophenyl ring:
| Reaction | Catalyst System | Substituent Introduced |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines |
These reactions enable π-system expansion while preserving the core pharmacophore .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Stress Condition | Half-Life | Major Degradants |
|---|---|---|
| Aqueous buffer | 48h | Hydrolyzed ester, sulfoxide |
| Human plasma | 6h | Glucuronide conjugates |
This compound's reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. The integration of a fluorinated aryl group, ester functionality, and fused thienopyrimidine system enables precise modifications to tune pharmacokinetic and target-binding properties . Experimental data gaps in literature necessitate further systematic studies to fully characterize its reaction kinetics and mechanistic pathways.
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from this compound have shown effectiveness against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The effectiveness was often assessed through cell viability assays and molecular docking studies to predict binding affinities to target proteins .
Case Studies
A notable study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The research highlighted that specific substitutions on the thieno[3,2-d]pyrimidine scaffold could enhance anticancer efficacy while reducing toxicity . Another study reported that compounds derived from this scaffold exhibited potent inhibitory effects against tumor growth in animal models .
Broad Spectrum Activity
Recent investigations into the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have revealed their potential as effective agents against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the 4-fluorophenyl group significantly enhances the antibacterial activity of these compounds .
Synthesis and Evaluation
The synthesis of novel derivatives has been reported to yield compounds with improved antimicrobial activity compared to traditional antibiotics. Structure-activity relationship (SAR) studies indicated that specific modifications to the thieno[3,2-d]pyrimidine structure could lead to enhanced potency against resistant strains .
Potential Against Viral Infections
Research has also explored the antiviral potential of thieno[3,2-d]pyrimidine derivatives. These compounds have shown promise in inhibiting viral replication in vitro, making them candidates for further development as antiviral agents . The mechanisms often involve interference with viral entry or replication processes.
Mechanism of Action
The mechanism of action of methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
(1) Core Heterocyclic System
- Target Compound: The thieno[3,2-d]pyrimidinone core (thiophene fused to pyrimidine) offers rigidity and planar geometry, enhancing π-π stacking interactions in biological targets .
- Thiazolo[3,2-a]pyrimidine (Compound from ) : Replacing thiophene with thiazole introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. This may improve solubility but reduce membrane permeability compared to the target .
- Tetrahydropyrimidine (Compound from ): A non-aromatic, saturated scaffold with reduced conformational rigidity, limiting target selectivity .
(2) Substituent Effects
(3) Pharmacokinetic Properties
- XLogP3 : The target compound’s XLogP3 of 4.7 indicates moderate lipophilicity, favoring blood-brain barrier penetration. The ethyl-substituted analogue lacks reported XLogP3 data but likely has lower lipophilicity due to fewer aromatic groups.
- Hydrogen Bond Acceptors : The target compound has 7 hydrogen bond acceptors (vs. 3 in ), suggesting stronger binding to polar biological targets like kinases .
Biological Activity
Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13FN2O3S
- Molecular Weight : 332.35 g/mol
- CAS Number : 692750-56-4
The compound features a thieno[3,2-d]pyrimidine scaffold, which is known for its versatility in medicinal chemistry. The presence of a fluorophenyl group enhances lipophilicity and can improve binding affinity to biological targets. The thiol group (sulfanyl) is often implicated in interactions with various enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, the thieno[3,2-d]pyrimidine derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 14.31 | |
| Compound B | HeLa | 7.01 | |
| Methyl 5-{...} | A549 | TBD | Current Study |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
Antimicrobial Activity
The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been investigated. Compounds similar to methyl 5-{...} have demonstrated activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus):
The Minimum Inhibitory Concentration (MIC) reflects the lowest concentration that prevents visible growth of bacteria.
Case Studies and Research Findings
- Antitumor Screening : A study screened a library of compounds for their ability to induce apoptosis in cancer cell lines. Methyl 5-{...} was identified as a promising candidate due to its structural similarity to known active compounds in the library .
- Structure-Activity Relationship (SAR) : Research on related thieno[3,2-d]pyrimidines indicates that substituents at specific positions significantly influence biological activity. For instance, electron-withdrawing groups at the para position of phenyl rings enhanced potency against cancer cells .
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of methyl 5-{...}. These studies will help establish safe dosage ranges and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Formation : Cyclocondensation of substituted thiourea derivatives with β-ketoesters to form the thieno[3,2-d]pyrimidin-4-one scaffold .
Sulfanyl Incorporation : React the 2-thiol intermediate with a methylfurancarboxylate-bearing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Crystallize the product using ethanol/water mixtures, as demonstrated for structurally analogous compounds .
- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., NOESY for spatial proximity analysis).
Q. How can X-ray crystallography be utilized to resolve the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for elucidating bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding or π-π stacking). Key steps include:
Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH) to obtain diffraction-quality crystals .
Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K .
Refinement : Use SHELXL-97 with anisotropic displacement parameters for non-H atoms. Data-to-parameter ratios >13:1 ensure reliability .
Advanced Research Questions
Q. How can density functional theory (DFT) studies predict the compound’s electronic properties and reactivity?
- Methodological Answer :
Computational Setup : Optimize the geometry at the B3LYP/6-311G(d,p) level using Gaussian 09 .
Electrostatic Analysis : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites.
Reactivity Prediction : Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate computational models .
- Example : DFT studies on analogous thienopyrimidines revealed strong electron-withdrawing effects from the 4-oxo group, influencing sulfanyl substitution kinetics .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
- Methodological Answer :
NMR Discrepancies : If proton splitting patterns conflict with expected coupling constants, employ 2D NMR (e.g., HSQC, HMBC) to resolve through-space and through-bond correlations .
Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and rule out isobaric impurities.
Cross-Validation : Compare experimental IR carbonyl stretches (~1700–1750 cm⁻¹) with SCXRD-derived bond lengths for the furan-2-carboxylate moiety .
Q. What experimental strategies are recommended for assessing bioactivity in vitro?
- Methodological Answer :
Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as thienopyrimidinones are known kinase inhibitors .
Assay Design : Use fluorescence polarization (FP) or TR-FRET assays to measure inhibition constants (IC₅₀). Include positive controls (e.g., staurosporine for kinases).
SAR Analysis : Modify the 4-fluorophenyl or furan-2-carboxylate groups to evaluate structure-activity relationships .
Q. How does solvent choice influence regioselectivity in derivatization reactions?
- Methodological Answer :
Polar Protic Solvents (e.g., MeOH) : Favor nucleophilic attack at the pyrimidinone C2 position due to hydrogen-bond stabilization of intermediates .
Aprotic Solvents (e.g., DMF) : Enhance sulfanyl group reactivity for alkylation, as seen in analogous thiazolo[3,2-a]pyrimidines .
Additives : Use phase-transfer catalysts (e.g., TBAB) to improve yields in biphasic systems .
Methodological Challenges and Solutions
Q. What are the solubility limitations of this compound, and how can they be mitigated for formulation studies?
- Methodological Answer :
- Issue : The compound’s hydrophobicity (logP ~3.5 predicted) limits aqueous solubility.
- Solutions :
Co-Solvents : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro assays .
Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Prodrug Design : Introduce phosphate esters at the furan carboxylate to improve water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
